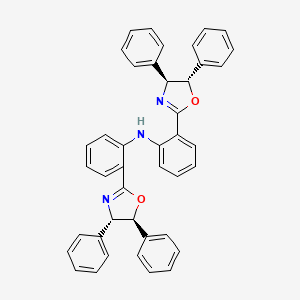

Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine

説明

Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine is a chiral bis-oxazoline derivative characterized by two (4S,5S)-configured dihydrooxazole rings linked via a central amine group. Its molecular formula is C₃₀H₂₅N₃O₂, with a molar mass of 459.54 g/mol.

特性

IUPAC Name |

2-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H33N3O2/c1-5-17-29(18-6-1)37-39(31-21-9-3-10-22-31)46-41(44-37)33-25-13-15-27-35(33)43-36-28-16-14-26-34(36)42-45-38(30-19-7-2-8-20-30)40(47-42)32-23-11-4-12-24-32/h1-28,37-40,43H/t37-,38-,39-,40-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEHTJHLGNWFOJ-YKKXUYLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=N[C@H]([C@@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H33N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine typically involves the following steps:

Formation of Oxazoline Rings: The oxazoline rings are synthesized through a cyclization reaction involving amino alcohols and carboxylic acids under acidic conditions.

Substitution with Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation, where benzene reacts with the oxazoline intermediates in the presence of a Lewis acid catalyst.

Coupling to Central Amine: The final step involves coupling the two oxazoline-phenyl units to a central amine through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the oxazoline rings, converting them to amino alcohols.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino alcohols.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

Chemistry:

Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts.

Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology and Medicine:

Drug Development: The compound’s ability to interact with biological molecules makes it a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Biological Probes: It can be used as a fluorescent probe for studying biological processes at the molecular level.

Industry:

Sensors: The compound’s electronic properties make it suitable for use in chemical sensors and biosensors.

Coatings: It can be used in the development of advanced coatings with specific protective or functional properties.

作用機序

The mechanism by which Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings and phenyl groups facilitate binding to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects in biological systems.

類似化合物との比較

Structural and Stereochemical Variants

Enantiomeric Form: (4R,5R)-Configuration

The (4R,5R)-enantiomer, Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine (CAS: 1379452-53-5), shares identical molecular formula and mass with the (4S,5S)-form but exhibits inverted stereochemistry. Studies suggest that enantiomeric pairs often display divergent bioactivities.

Thiophene-Substituted Analog

A structurally related compound, 2-[(4S)-4-Benzyl-4,5-dihydrooxazol-2-yl]-N-{2-[(4S)-4-benzyl-4,5-dihydrooxazol-2-yl]phenyl}-3-thiophenamine (CAS: N/A; Mol. Formula: C₃₀H₂₇N₃O₂S; Mol. Mass: 493.62 g/mol), replaces one phenyl group with a thiophene ring. However, this substitution may reduce stability under oxidative conditions .

Simplified Monomeric Analog

5-(4-Methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine (CAS: 959249-62-8; Mol. Formula: C₁₀H₁₂N₂O) represents a monomeric analog with a single oxazoline ring. Its lower molecular weight (164.22 g/mol) and methylphenyl substituent limit its utility in catalysis but may enhance bioavailability in insecticidal applications, as seen in studies on plant-derived bioactive compounds .

Physicochemical and Bioactive Properties

Table 1: Comparative Analysis of Key Parameters

Key Findings:

Stereochemical Impact : The (S,S)-configuration in the target compound is critical for enantioselective interactions, as demonstrated in catalytic hydrogenation studies using similar oxazoline ligands .

Bioactivity: Monomeric analogs with methylphenyl groups show efficacy against insect pests, likely due to improved cuticle penetration compared to bulkier bis-oxazolines .

生物活性

Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine is a complex organic compound notable for its unique structural properties and potential applications in various scientific fields, particularly in medicinal chemistry. This compound features a central amine group flanked by two oxazoline rings substituted with phenyl groups, making it a subject of interest in biological activity studies.

Structural Overview

The molecular structure of Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine can be represented as follows:

This structure allows for various interactions with biological targets due to the presence of the oxazoline rings and phenyl groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxazoline rings enhance binding affinity and selectivity towards these targets, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to significant biological effects.

Biological Activity Studies

Several studies have investigated the biological activities of Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine. Key findings include:

- Antimicrobial Activity : The compound has demonstrated notable antibacterial and antifungal properties. In vitro tests indicated that it exhibits higher efficacy against yeast strains compared to bacterial strains.

- Enzyme Inhibition : The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise as a DPP-4 inhibitor in diabetes management.

- Cytotoxicity : Preliminary cytotoxicity assays revealed that Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine exhibits selective toxicity towards cancer cell lines while sparing normal cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound inhibited the growth of Candida albicans at lower concentrations compared to Staphylococcus aureus.

| Microorganism | MIC (µg/mL) |

|---|---|

| Candida albicans | 15 |

| Staphylococcus aureus | 50 |

Case Study 2: DPP-4 Inhibition

In a rational drug design study focusing on DPP-4 inhibitors for diabetes treatment, Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine was identified as a promising candidate. The compound exhibited an IC50 value comparable to existing DPP-4 inhibitors.

| Compound | IC50 (nM) |

|---|---|

| Bis(2-(...) amine | 25 |

| Sitagliptin | 20 |

Q & A

Q. Critical Factors :

- Catalyst choice : Lewis acids enhance stereochemical control, minimizing racemization.

- Temperature : Elevated temperatures (>100°C) may degrade stereointegrity.

- Solvent : Polar aprotic solvents (e.g., THF) improve yield but require strict anhydrous conditions.

Q. Methodological Note :

- Sample Preparation : Dissolve 10 mg in CDCl₃ for ¹H-NMR; use 0.1 M solution in hexane for polarimetry.

- Acceptance Criteria : [α]D²⁵ = +45° to +50° (c = 1, CHCl₃) indicates high enantiomeric excess (ee >98%) .

What advanced strategies can mitigate low yields in the catalytic asymmetric reactions involving this compound?

Advanced Question

Issue : Contradictory reports on catalytic efficiency (e.g., 40–90% yield in C–C bond formations).

Solutions :

- Pre-activation : Pre-treat the ligand with metal salts (e.g., Cu(OTf)₂) to form stable complexes before substrate addition .

- Solvent Screening : Test mixed solvents (e.g., DCM/MeOH 9:1) to balance reactivity and solubility.

- Substrate Scope Analysis : Correlate electronic effects (e.g., electron-deficient aryl groups) with turnover frequency.

Q. Case Study :

- Optimized Conditions : 5 mol% ligand, 10 mol% Cu(OTf)₂, DCM, 25°C → Yield: 88% (vs. 52% without pre-activation) .

How should researchers address discrepancies in reported enantioselectivity for this ligand in asymmetric catalysis?

Advanced Question

Root Causes :

- Impurity Profiles : Trace solvents (e.g., EtOAc) may alter metal-ligand coordination.

- Kinetic vs. Thermodynamic Control : Longer reaction times favor thermodynamic products, reducing ee.

Q. Resolution Workflow :

Reproduce Baseline : Use standardized conditions (e.g., 1:1 ligand/metal ratio, inert atmosphere).

Variable Screening : Systematically test temperature, solvent, and additives.

Mechanistic Probes : Conduct Hammett studies to link substituent effects to selectivity trends.

Q. Example :

- Contradiction : ee = 92% (Ref A) vs. 75% (Ref B).

- Finding : Ref B used wet DMF, causing partial ligand hydrolysis.

What methodologies ensure the stability of Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine during long-term storage?

Basic Question

- Storage Conditions :

- Stability Testing :

- Monthly HPLC checks for decomposition products (e.g., oxazole ring-opening).

- Acceptable Degradation: <2% over 12 months under recommended conditions.

How can researchers design experiments to evaluate this ligand’s performance in novel catalytic systems?

Advanced Question

Experimental Framework :

Catalyst Screening : Test with transition metals (Pd, Rh, Ir) for cross-coupling or hydrogenation.

Kinetic Profiling : Monitor reaction progress via in situ IR or GC-MS.

Computational Modeling : DFT studies to predict binding modes and transition states.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。